An In-depth Technical Guide to Ethyldiphenylphosphine Oxide (CAS: 1733-57-9)
An In-depth Technical Guide to Ethyldiphenylphosphine Oxide (CAS: 1733-57-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyldiphenylphosphine oxide (EDPPO), identified by CAS number 1733-57-9, is a versatile organophosphorus compound with significant applications across organic synthesis, materials science, and catalysis.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and reactivity, analytical characterization, and safety protocols. By delving into the mechanistic underpinnings of its utility, this document serves as a critical resource for professionals leveraging EDPPO in their research and development endeavors, particularly in the synthesis of fine chemicals and pharmaceuticals.[1]
Introduction and Molecular Characteristics
Ethyldiphenylphosphine oxide is a tertiary phosphine oxide featuring two phenyl groups and one ethyl group attached to a central phosphorus atom, which is double-bonded to an oxygen atom.[2] This structure imparts a unique combination of steric and electronic properties that are central to its reactivity and utility. The phosphoryl group (P=O) is highly polar and can act as a Lewis base, enabling coordination with metal centers.[3] This interaction is fundamental to its role as a ligand in transition-metal catalysis. The P=O bond is also oxidation-resistant, contributing to the stability of metal complexes, even under aerobic conditions.[3]
Physicochemical Properties
A summary of the key physicochemical properties of Ethyldiphenylphosphine oxide is presented below.
| Property | Value | Source(s) |
| CAS Number | 1733-57-9 | [4][5][6][7] |
| Molecular Formula | C₁₄H₁₅OP | [2][4][5][6][7] |
| Molecular Weight | 230.24 g/mol | [2][4][5][6][7] |
| Appearance | Solid | |
| Melting Point | 120-125 °C | [2] |
| Boiling Point | 128-130 °C at 3 Torr | [4] |
| Density | 1.0722 g/cm³ at 20 °C | [4] |
| Solubility | Log₁₀ of Water solubility in mol/l: -12.96 (Calculated) | [8] |
| Octanol/Water Partition Coefficient (logP) | 3.020 (Calculated) | [8] |
Synthesis and Purification
The synthesis of Ethyldiphenylphosphine oxide can be accomplished through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Common Synthetic Pathways
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Oxidation of Ethyldiphenylphosphine: This is a straightforward and common method. The corresponding phosphine, ethyldiphenylphosphine, is oxidized using a variety of oxidizing agents, such as hydrogen peroxide or air. The high stability of the P=O bond makes this a thermodynamically favorable process.
-
Cross-Coupling Reactions: Cobalt-catalyzed C(sp²)–P cross-coupling reactions of ethylphosphine precursors with aryl halides have been demonstrated to produce EDPPO in high yields.[3]
-
Grignard-type Reactions: Reactions involving diphenylphosphinic chloride and an ethyl Grignard reagent (e.g., ethylmagnesium bromide) can also yield EDPPO.
A generalized workflow for the synthesis via oxidation is depicted below.
Caption: Generalized workflow for the synthesis of Ethyldiphenylphosphine oxide.
Step-by-Step Synthesis via Oxidation
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Dissolution: Dissolve ethyldiphenylphosphine in a suitable organic solvent (e.g., acetone, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermic reaction.
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Addition of Oxidant: Add a solution of hydrogen peroxide (30% aqueous solution is common) dropwise to the stirred phosphine solution. The addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is consumed.
-
Quenching and Extraction: After completion, quench any excess peroxide by adding a reducing agent (e.g., sodium sulfite solution). Extract the product into an organic solvent like dichloromethane or ethyl acetate.
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Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[9]
Chemical Reactivity and Applications
The utility of Ethyldiphenylphosphine oxide spans several domains of chemical science, driven by the reactivity of the P=O group and the steric and electronic influence of its substituents.
Role in Catalysis
While the corresponding phosphine (obtained by reduction of EDPPO) is a widely used ligand in transition-metal catalysis, EDPPO itself can also function as a ligand.[3] The oxygen atom of the phosphoryl group can coordinate to metal centers, and its resistance to oxidation makes it a robust ligand, especially in aerobic conditions.[3] It has found use in cobalt and copper-catalyzed reactions, such as hydroformylation and C-P coupling.[3] The steric bulk provided by the ethyl and phenyl groups can also influence the enantioselectivity in asymmetric catalysis.[3]
Precursor in Organic Synthesis
EDPPO is a key reactant in several important organic transformations.
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Wittig-type Reactions: As a phosphine oxide, it is a byproduct of the Wittig reaction and related olefination reactions.[3] Understanding its formation and properties is crucial for optimizing these synthetic routes.
-
Nucleophilic Additions: EDPPO can be a precursor to β-functionalized ethyldiphenylphosphine oxides through nucleophilic addition reactions.[10]
-
Reduction to Phosphines: It can be stereospecifically reduced to form the corresponding phosphine, which is a valuable ligand for various cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
-
Other Reactions: It serves as a reactant for the regioselective lactonization of unsymmetrical 1,4-diols and in the synthesis of nanostructured dioxomolybdenum(VI) catalysts.
Caption: Key applications and transformations of Ethyldiphenylphosphine oxide.
Utility in Materials Science
Phosphine oxides, including EDPPO, are of increasing interest in materials science.[3] The polar P=O group can enhance intermolecular interactions and improve the electrical properties of organic materials, making them suitable for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs) as host materials or in electron-transporting layers.[3] They are also investigated as flame retardants for polymers.[3]
Analytical Characterization
A combination of spectroscopic techniques is routinely employed for the structural elucidation and purity assessment of Ethyldiphenylphosphine oxide.
Spectroscopic Data
| Technique | Key Features and Observations |
| ¹H NMR | - Aromatic Protons: Complex multiplet in the downfield region corresponding to the protons on the two phenyl groups.[3] - Ethyl Group Protons: A multiplet for the methylene (-CH₂) protons due to coupling with both the methyl protons and the phosphorus atom. A triplet of doublets or a more complex multiplet for the terminal methyl (-CH₃) protons.[3] |
| ¹³C NMR | - Shows distinct signals for the carbons of the ethyl group and the phenyl rings (ipso, ortho, meta, para).[3] - A key feature is the coupling between phosphorus and carbon atoms (J-P coupling), which provides valuable connectivity information.[3] |
| ³¹P NMR | - This is a highly diagnostic technique for organophosphorus compounds.[3] - The spectrum typically shows a single characteristic chemical shift for the pentavalent phosphine oxide, which is sensitive to the electronic environment of the phosphorus atom.[3] |
| IR Spectroscopy | - A strong absorption band characteristic of the P=O stretching vibration is a prominent feature in the IR spectrum.[3] |
| Mass Spectrometry (MS) | - Used to confirm the molecular weight (230.24 g/mol ) and to study fragmentation patterns.[3][5] |
Safety and Handling
Ethyldiphenylphosphine oxide is considered a hazardous substance and requires careful handling.[11]
-
Hazards: It is harmful if swallowed and causes skin, eye, and respiratory system irritation.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[11][12] Use a dust mask or work in a well-ventilated area to avoid inhalation.[11]
-
Handling: Avoid all personal contact.[11] Do not eat, drink, or smoke when handling.[11] Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[11][12]
-
First Aid:
Conclusion
Ethyldiphenylphosphine oxide is a compound of significant academic and industrial interest. Its robust chemical nature, coupled with its versatile reactivity, makes it an invaluable tool in the synthesis of complex molecules and the development of advanced materials. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for researchers aiming to exploit its full potential in their scientific endeavors.
References
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Ethyldiphenylphosphine oxide - CAS Common Chemistry. (n.d.). Retrieved December 24, 2025, from [Link]
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Chemical Properties of Ethyldiphenylphosphine oxide (CAS 1733-57-9) - Cheméo. (n.d.). Retrieved December 24, 2025, from [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved December 24, 2025, from [Link]
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2-Phenoxyethyldiphenylphosphine oxide as an equivalent of diphenylvinylphosphine oxide in nucleophilic additions - Taylor & Francis Online. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10). Retrieved December 24, 2025, from [Link]
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Ethyldiphenylphosphine oxide - the NIST WebBook. (n.d.). Retrieved December 24, 2025, from [Link]
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Cas 1733-57-9,DIPHENYLETHYLPHOSPHINE OXIDE - LookChem. (n.d.). Retrieved December 24, 2025, from [Link]
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